molecular formula C14H24N2O4 B567073 pyrrolo[3,4-c]pyrrole-2,3a(1H,4H)-dicarboxylic acid,tetrahydro-,2-tert-butyl 3a-ethyl ester,(3aR,6aR)- CAS No. 1217656-93-3

pyrrolo[3,4-c]pyrrole-2,3a(1H,4H)-dicarboxylic acid,tetrahydro-,2-tert-butyl 3a-ethyl ester,(3aR,6aR)-

Cat. No. B567073
CAS RN: 1217656-93-3
M. Wt: 284.356
InChI Key: LWIRXZLYPPQKOS-HZMBPMFUSA-N
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Description

The compound “pyrrolo[3,4-c]pyrrole-2,3a(1H,4H)-dicarboxylic acid,tetrahydro-,2-tert-butyl 3a-ethyl ester,(3aR,6aR)-” is a nitrogen-containing heterocyclic compound . It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . This compound is part of the pyrrolopyrazine class of compounds, which have been shown to exhibit diverse pharmacological properties .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including the compound , involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The pyrrole ring is a five-membered aromatic ring with one nitrogen atom . The pyrazine ring is a six-membered ring with two nitrogen atoms .

Future Directions

Pyrrolopyrazine derivatives, including the compound , have been shown to exhibit diverse pharmacological properties . Therefore, these compounds are attractive scaffolds for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

5-O-tert-butyl 3a-O-ethyl (3aR,6aR)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-5-19-11(17)14-8-15-6-10(14)7-16(9-14)12(18)20-13(2,3)4/h10,15H,5-9H2,1-4H3/t10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIRXZLYPPQKOS-QMTHXVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CNCC1CN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]12CNC[C@@H]1CN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217656-93-3
Record name rac-2-tert-butyl 3a-ethyl (3aR,6aR)-octahydropyrrolo[3,4-c]pyrrole-2,3a-dicarboxylate
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